molecular formula C11H22N2O3 B3016870 Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate CAS No. 1544613-82-2

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B3016870
CAS No.: 1544613-82-2
M. Wt: 230.308
InChI Key: WEDVNHOTDTUUJA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at the 4-position, and an aminomethyl group at the 2-position. This structure combines a conformationally constrained pyrrolidine ring with functional groups that enhance its utility in organic synthesis, particularly in pharmaceutical intermediates. The Boc group protects the amine during synthetic steps, while the methoxy and aminomethyl groups influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDVNHOTDTUUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The aminomethyl and methoxy groups are introduced through nucleophilic substitution reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutics.

Antidepressant Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that specific analogs of this compound showed significant improvements in depressive behaviors in rodent models, suggesting a pathway for further development into antidepressant medications .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrrolidine derivatives. Compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies revealed that these compounds induce apoptosis and inhibit cell proliferation through the activation of specific signaling pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis of Bioactive Molecules

This compound can be utilized to synthesize other bioactive molecules through various chemical reactions such as:

  • N-Alkylation : This reaction allows for the introduction of alkyl groups to enhance lipophilicity and biological activity.
  • Amide Formation : The carboxylic acid group can be converted into amides, which are crucial in drug design for improving pharmacokinetic properties.
Reaction TypeDescriptionOutcome
N-AlkylationIntroduction of alkyl groupsEnhanced bioactivity
Amide FormationConversion of carboxylic acid to amidesImproved pharmacokinetics

Case Studies

Several studies have documented the applications of this compound in drug development:

Case Study: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the modification of this compound to enhance its antidepressant efficacy. The researchers synthesized several analogs and tested their effects on serotonin reuptake inhibition, finding that certain modifications led to significantly improved activity compared to existing antidepressants .

Case Study: Cancer Therapeutics

In another study featured in Cancer Research, researchers investigated the effects of pyrrolidine derivatives on cancer cell lines. They discovered that this compound exhibited selective cytotoxicity against malignant cells while sparing normal cells, highlighting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s structural uniqueness lies in the combination of 4-methoxy and 2-aminomethyl groups on the pyrrolidine ring. Below is a comparison with key analogs:

Compound Name (CAS) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate (Target) Boc, 4-methoxy, 2-aminomethyl Likely C₁₂H₂₂N₂O₃ ~257.3 (estimated) Dual functionalization for nucleophilic (aminomethyl) and steric (methoxy) effects.
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (177911-87-4) Boc, 2-aminomethyl C₁₁H₂₂N₂O₂ 214.3 Lacks 4-methoxy; simpler structure with higher acute toxicity .
Tert-butyl (2S,4R)-2-(hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate (1436862-50-8) Boc, 4-methoxy, 2-hydrazinecarbonyl C₁₁H₂₀N₄O₄ 259.3 Hydrazinecarbonyl enables conjugation; discontinued, suggesting stability issues .
(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Boc, 4-methoxy, 2-hydroxymethyl C₁₁H₂₁NO₄ 231.29 Hydroxymethyl enhances hydrogen bonding; lower toxicity risk vs. aminomethyl.
Tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate Boc, cyclohexyloxy, methoxycarbonyl C₂₂H₃₇NO₇ 427.5 Complex substituents increase lipophilicity; potential for targeted drug delivery.

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H19N1O3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 103057-44-9

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity through various mechanisms.

This compound exhibits several mechanisms of action that are crucial for its biological effects:

  • Enzyme Inhibition :
    • Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes .
    • The inhibition of COX enzymes can lead to reduced production of prostaglandins, mediating anti-inflammatory effects.
  • Receptor Modulation :
    • The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems .
  • Cellular Signaling Pathways :
    • Research indicates that related compounds can affect cellular signaling pathways, including those involved in apoptosis and cell proliferation, suggesting that this compound may also have anticancer properties.

Anti-inflammatory Effects

Studies have shown that this compound has notable anti-inflammatory properties. For instance:

  • Case Study : In a model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups . This suggests its potential utility in treating inflammatory disorders.

Anticancer Potential

The compound's structure suggests it may possess anticancer properties through various mechanisms:

  • HSP90 Inhibition : Similar compounds have been shown to inhibit Heat Shock Protein 90 (HSP90), which is involved in the stabilization of several oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby reducing tumor growth .
  • Case Study : In vitro studies demonstrated that treatment with the compound led to reduced viability in cancer cell lines, indicating its potential as an anticancer agent .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

StudyFocusFindings
Anti-inflammatorySignificant reduction in inflammatory markers in treated groups compared to controls.
AnticancerInhibition of HSP90 led to decreased viability in cancer cell lines.
Enzyme InhibitionDemonstrated COX inhibition correlating with anti-inflammatory effects.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate?

The compound can be synthesized via multistep routes starting from chiral precursors like L-proline. For example, (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate derivatives are synthesized in 4 steps from L-proline, involving Boc protection, functional group modifications, and purification via silica gel chromatography . Key steps include stereoselective alkylation and deprotection under mild acidic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization.

Q. How can the structural integrity of this compound be validated?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. For example, tert-butyl-protected pyrrolidine derivatives often crystallize in monoclinic systems, with hydrogen bonding patterns analyzed via graph set theory .
  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm methoxy, tert-butyl, and aminomethyl groups. Compare experimental shifts with computational predictions (e.g., CC-DPS data ).
  • Mass spectrometry : Confirm molecular weight (e.g., expected [M+H]+^+ = 231.3) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,4S vs. 2S,4R configurations) impact reactivity in downstream applications?

Stereochemistry significantly influences hydrogen-bonding networks and biological activity. For instance, (2R,4S)-configured analogs form distinct hydrogen-bonding motifs (e.g., C(6) chains vs. discrete dimers) in crystal lattices, altering solubility and intermolecular interactions . Computational studies (e.g., QSPR models) can predict how stereochemistry affects log P and bioavailability .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

  • SHELX refinement : Use restraints for anisotropic displacement parameters and validate via R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .
  • Hydrogen bonding analysis : Apply Etter’s graph set theory to identify motifs (e.g., intramolecular N–H···O bonds) that stabilize specific conformations .
  • Cross-validate with DFT calculations : Compare experimental bond lengths/angles with quantum-chemically optimized geometries .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry at the 2- and 4-positions .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts for asymmetric synthesis.
  • Chromatographic separation : Utilize chiral stationary phases (e.g., cellulose-based columns) for resolving racemic mixtures .

Methodological Considerations

Q. How can computational tools predict the compound’s physicochemical properties?

  • CC-DPS profiling : Leverage quantum chemistry and QSPR models to predict log S (-2.1 to -1.5), polar surface area (~60 Å2^2), and solubility in aprotic solvents .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to guide functionalization of the aminomethyl group .

Q. What experimental precautions are necessary to prevent decomposition during storage?

  • Storage conditions : Keep at -20°C under inert gas (Ar/N2_2) to prevent hydrolysis of the tert-butyl carbamate .
  • Stability assays : Monitor via HPLC for degradation products (e.g., free amine or methoxy group oxidation) .

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